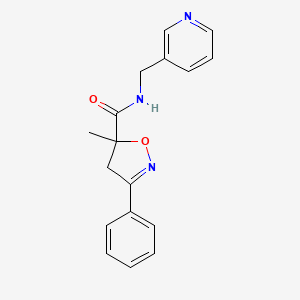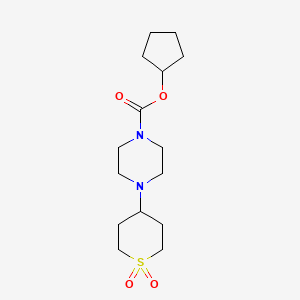
N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction.
Mecanismo De Acción
N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This increased inhibition can have a range of effects on the body, including reducing seizure activity, reducing anxiety-like behavior, and reducing drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good oral bioavailability, making it a viable candidate for oral administration. However, the complex synthesis of this compound can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide. One area of focus could be the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further preclinical and clinical studies are needed to fully understand the therapeutic potential of this compound in the treatment of neurological disorders. Finally, research could be conducted to explore the potential of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of several key intermediates, which are subsequently coupled to form the final product. The overall process is complex and requires a high degree of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Preclinical studies have shown that this compound is effective in reducing seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Furthermore, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-20-10-14(8-18-20)21-9-12(6-15(21)22)16(23)19-13-4-2-3-11(5-13)7-17/h2-5,8,10,12H,6,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSQOKGDFJXNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)
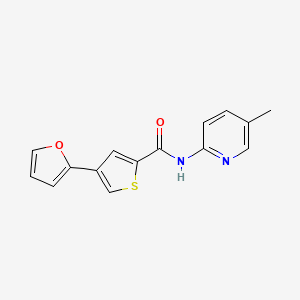
![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
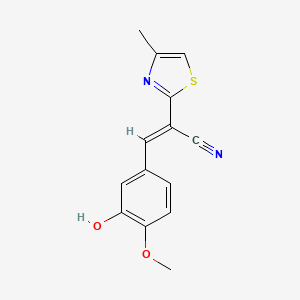
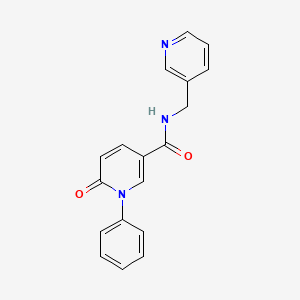
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
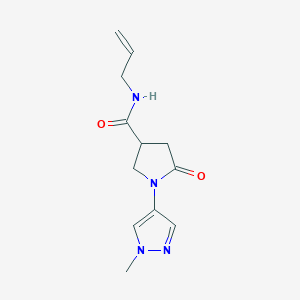
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)
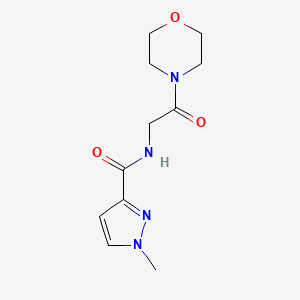
![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)
